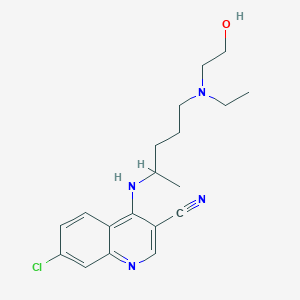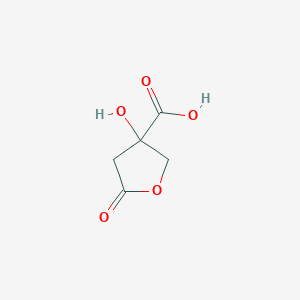
beta-Hydroxyparaconic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Hydroxyparaconic Acid: is an organic compound belonging to the class of beta-hydroxy acids These compounds are characterized by the presence of a hydroxy functional group (-OH) attached to the beta carbon of a carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: Beta-Hydroxyparaconic Acid can be synthesized through several methods. One common approach involves the fermentation of specific microorganisms, such as strains of the genus Ustilago. These microorganisms produce this compound as a byproduct during the fermentation process . The fermentation is typically carried out under acidic conditions, and the acid is recovered through concentration, lactonization, and extraction processes .
Industrial Production Methods: Industrial production of this compound often involves the use of renewable substrates and optimized fermentation conditions. For example, Ustilago rabenhorstiana has been identified as a robust microorganism capable of producing this compound from various sugar monomers . The process parameters, such as media components and fed-batch mode with glucose, are optimized to achieve high yields and productivity.
化学反応の分析
Types of Reactions: Beta-Hydroxyparaconic Acid undergoes several types of chemical reactions, including:
Dehydration: Upon dehydration, this compound can yield an alpha-beta unsaturated acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: this compound can undergo substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Dehydration: Typically carried out under acidic conditions or with the use of dehydrating agents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Alpha-beta unsaturated acids: from dehydration.
Alcohols or ketones: from reduction reactions.
Substituted carboxylic acids: from substitution reactions.
科学的研究の応用
Beta-Hydroxyparaconic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of value-added compounds, such as itaconic acid and other organic acids.
作用機序
The mechanism of action of Beta-Hydroxyparaconic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing metabolic processes. For example, it can be involved in the production of itaconic acid through the decarboxylation of aconitic acid . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Beta-Hydroxyparaconic Acid can be compared with other similar compounds, such as:
Beta-Hydroxybutyric Acid: Another beta-hydroxy acid with similar chemical properties but different biological roles.
Itaconic Acid: Shares some production pathways with this compound but has distinct industrial applications.
Lactic Acid: An alpha-hydroxy acid with different functional group positioning and applications.
Uniqueness: this compound is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to participate in dehydration, oxidation, reduction, and substitution reactions makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C5H6O5 |
|---|---|
分子量 |
146.10 g/mol |
IUPAC名 |
3-hydroxy-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8) |
InChIキー |
VCYINFNRMDFDMP-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OCC1(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)
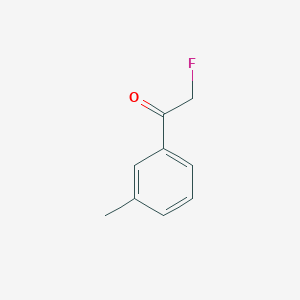
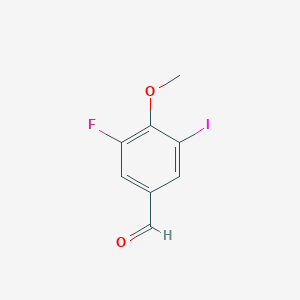
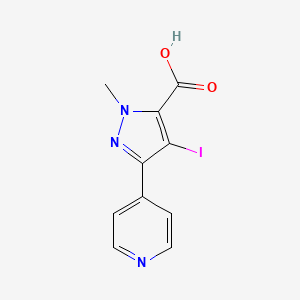
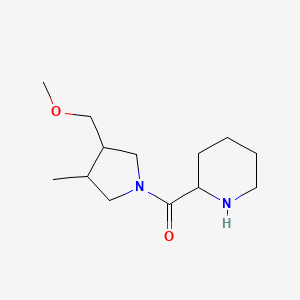
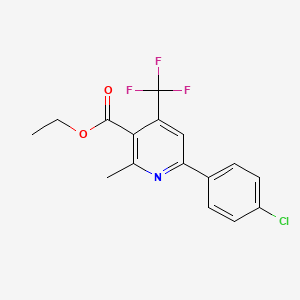
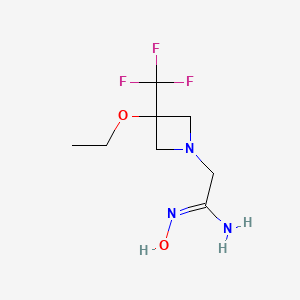
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
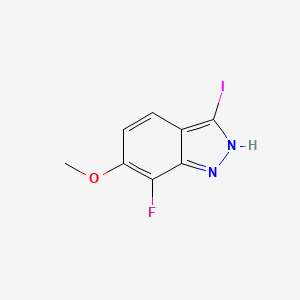
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
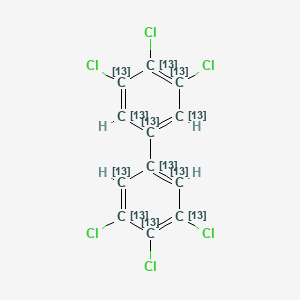
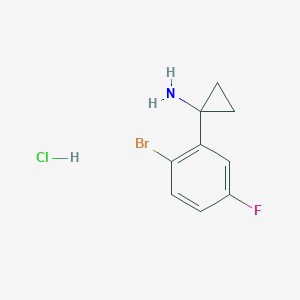
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
